molecular formula C8H11B2NO5 B13744711 Acetanilide, 2',5'-diborono- CAS No. 101651-68-7

Acetanilide, 2',5'-diborono-

Cat. No.: B13744711
CAS No.: 101651-68-7
M. Wt: 222.80 g/mol
InChI Key: XYGXYTKKXHFLLI-UHFFFAOYSA-N
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Description

Acetanilide, 2’,5’-diborono- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group

Preparation Methods

The synthesis of Acetanilide, 2’,5’-diborono- typically involves the introduction of boronic acid groups into the acetanilide structure. One common method is the reaction of acetanilide with boronic acid derivatives under specific conditions. For example, the reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid and a halogenated acetanilide derivative .

Chemical Reactions Analysis

Acetanilide, 2’,5’-diborono- undergoes various chemical reactions, including:

Scientific Research Applications

Acetanilide, 2’,5’-diborono- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetanilide, 2’,5’-diborono- involves its ability to interact with various molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and diagnostic applications. The boronic acid groups can also participate in the formation of stable complexes with enzymes and other proteins, potentially modulating their activity .

Comparison with Similar Compounds

Acetanilide, 2’,5’-diborono- can be compared with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. While these compounds also contain boronic acid groups, Acetanilide, 2’,5’-diborono- is unique due to its acetanilide backbone, which imparts different chemical properties and reactivity. Similar compounds include:

By understanding the unique properties and applications of Acetanilide, 2’,5’-diborono-, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

101651-68-7

Molecular Formula

C8H11B2NO5

Molecular Weight

222.80 g/mol

IUPAC Name

(2-acetamido-4-boronophenyl)boronic acid

InChI

InChI=1S/C8H11B2NO5/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10(15)16/h2-4,13-16H,1H3,(H,11,12)

InChI Key

XYGXYTKKXHFLLI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)B(O)O)NC(=O)C)(O)O

Origin of Product

United States

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